N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide
Description
N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a benzoyl group at the 2-position and a 3-methoxyphenoxy-acetamide moiety at the 7-position. This structure combines aromatic, ether, and amide functionalities, making it a candidate for pharmacological studies, particularly in receptor modulation (e.g., orexin or serotonin receptors) .
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-8-5-9-23(15-22)31-17-24(28)26-21-11-10-18-12-13-27(16-20(18)14-21)25(29)19-6-3-2-4-7-19/h2-11,14-15H,12-13,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAPILHRUIYEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in Tetrahydroisoquinoline Derivatives
Substituent Variations at the 2-Position
- Target Compound : 2-Benzoyl group.
- The molecular weight increases to 422.5 g/mol (vs. ~433 g/mol for the benzoyl analog) .
Substituent Variations at the 7-Position
- Target Compound: 2-(3-Methoxyphenoxy)acetamide.
- Analog 3: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) replaces the 3-methoxyphenoxy group with a chlorinated dimethylphenoxy-pyridine system, enhancing hydrophobicity and likely altering binding affinity .
- Analog 4: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) demonstrates how halogenation impacts bioactivity, as seen in auxin-like compounds .
Key Observations :
- However, analogs with similar acetamide backbones (e.g., fluorophenoxy derivatives) show yields ranging from 51% to 82%, influenced by substituent complexity and reaction conditions .
- Thiophene-substituted analogs (e.g., CAS 955764-04-2) may exhibit lower synthetic efficiency due to heterocyclic coupling challenges .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Orexin-1 Receptor Antagonism: N-Benzyl-tetrahydroisoquinoline derivatives (e.g., Compound 30 in ) demonstrate selective orexin-1 receptor antagonism, with substituents like diethylamino groups enhancing potency . The target compound’s benzoyl group may similarly influence receptor affinity but requires empirical validation.
Physicochemical Parameters
- Lipophilicity: The 3-methoxyphenoxy group in the target compound likely increases lipophilicity compared to non-aromatic analogs (e.g., cyclopropanecarbonyl derivatives) .
- Solubility: Methoxy and amide groups may enhance aqueous solubility relative to halogenated analogs (e.g., 2,4-Dichlorophenoxy derivatives) .
Preparation Methods
Core Tetrahydroisoquinoline Formation
The synthesis begins with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (4 ), which undergoes acylation with benzoyl chloride derivatives to install the 2-benzoyl moiety. Subsequent Bischler-Napieralski cyclization of phenethylamine-derived amides (e.g., 27–43 ) using phosphorus oxychloride (POCl₃) generates dihydroisoquinoline intermediates (45–62 ). Sodium borohydride (NaBH₄) reduction yields racemic tetrahydroisoquinolines (63–80 ), which are resolved via chiral auxiliary-directed reductions to achieve enantiopure products.
Acylation and Ether Linkage Installation
The tetrahydroisoquinoline core (63 ) is acylated with 3-methoxyphenoxyacetyl chloride under anhydrous conditions to introduce the 2-(3-methoxyphenoxy)acetamide group. This step typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base, achieving >85% yield. Critical parameters include stoichiometric control of the acyl chloride and exclusion of moisture to prevent hydrolysis.
Patent-Disclosed Condensation-Cyclization Approach
Intermediate Synthesis via Condensation
A patent (CN115894365B) outlines a streamlined route starting with 3,5-dibenzyloxy-4-methoxyphenylacetic acid and 3-methoxyphenylethylamine. Condensation in refluxing toluene forms amide intermediate 8 , which undergoes intramolecular cyclization using phosphorus oxychloride (3:1 mass ratio) at 110°C to yield dihydroisoquinoline 3 (91% yield, 98% purity).
Asymmetric Hydrogenation and Debenzylation
Intermediate 3 is subjected to asymmetric hydrogenation under 50 atm H₂ with a ruthenium catalyst (Ru(OAc)₂) in trifluoroethanol/dichloromethane, affording tetrahydroisoquinoline 4 with 98% enantiomeric excess (ee). Debenzylation via Birch reduction or catalytic hydrogenation removes protective groups, followed by acylation with 3-chlorobenzoyl chloride to finalize the 2-benzoyl substituent.
Enantioselective Synthesis Using Chiral Directing Groups
Chiral Amine Utilization
Racemic tetrahydroisoquinoline 182 is synthesized via a chiral amine (177 )-directed acylation and reduction sequence. The chiral auxiliary governs stereochemistry during sodium borohydride reduction, yielding enantiomerically enriched 182 (assigned R-(+) and S-(−) configurations). Hydrogenolysis removes the auxiliary, enabling final acylation to the target compound.
Optimization of Stereochemical Outcomes
Crystallographic validation and literature precedents confirm the stereochemical assignment, with reaction conditions (temperature, solvent polarity) critically influencing ee. Ethylenediamine ligands and tertiary butanol additives enhance selectivity during debenzylation, minimizing side reactions such as demethylation.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Key Step | Yield (%) | Scalability |
|---|---|---|---|
| Bischler-Napieralski | Cyclization/Reduction | 85–90 | Moderate |
| Patent Route | Condensation/Cyclization | 91 | High |
| Chiral Auxiliary | Asymmetric Hydrogenation | 95 | Low |
The patent route offers superior scalability and yield due to milder conditions (e.g., 110°C cyclization vs. −78°C alkylation in traditional methods). Conversely, enantioselective synthesis, while high-yielding, demands costly catalysts and intricate purification.
Reaction Condition Optimization
-
Temperature : Cyclization efficiencies peak at 110°C in toluene.
-
Solvents : Tetrahydrofuran enhances acylation kinetics vs. DCM.
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Q. Table 1: Yield Optimization Case Studies
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Iodoethane (3 eq) | DCM | 25°C | 76 | |
| 1-Iodopropane (1 eq) | THF | 40°C | 15 | |
| BOP reagent | DMF | 0°C | 82 |
Basic: Which analytical techniques are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.9–7.5 ppm for benzoyl and methoxyphenoxy groups) and acetamide NH signals (δ 9.8–10.2 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How to resolve contradictory spectral data during characterization?
Answer:
- Cross-Validation : Combine NMR with IR spectroscopy (e.g., amide C=O stretch at ~1667 cm⁻¹) and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
- Isotopic Labeling : Track reaction pathways using deuterated solvents or ¹³C-labeled reagents to assign ambiguous peaks .
Basic: What biological activities are associated with this compound?
Answer:
Preliminary studies on structurally similar tetrahydroisoquinoline derivatives suggest:
- Neuropharmacological Potential : Modulation of orexin receptors or GABAergic systems, linked to anticonvulsant or anxiolytic effects .
- Enzyme Inhibition : Interaction with kinases or cytochrome P450 enzymes, inferred from acetamide moiety’s electrophilic properties .
- In Vitro Assays : Use HEK-293 cells expressing target receptors (e.g., OX1R) to measure cAMP levels or calcium flux .
Advanced: What challenges arise in elucidating the compound’s mechanism of action?
Answer:
- Structural Complexity : Multiple functional groups (e.g., benzoyl, methoxyphenoxy) may interact with off-target proteins, requiring selectivity profiling via kinase panels or proteome-wide screens .
- Metabolic Stability : Assess hepatic microsomal degradation using LC-MS to identify metabolites (e.g., O-demethylation of the methoxy group) .
- In Vivo Permeability : Blood-brain barrier (BBB) penetration can be predicted via PAMPA assays or validated in rodent models using CSF sampling .
Basic: How to design stability studies for this compound?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base), then monitor degradation products via HPLC .
- pH-Dependent Stability : Test solubility and integrity in buffers (pH 1–10) to identify optimal storage conditions (e.g., lyophilization for hygroscopic samples) .
Advanced: What strategies mitigate poor solubility in biological assays?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤0.1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
